N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
Description
This compound features a coumarin core substituted with benzyl and methyl groups at positions 3 and 4/8, respectively. The 7-position is linked via an ether to an acetic acid moiety, which is further conjugated to the dipeptide glycylglycine.
Properties
Molecular Formula |
C24H24N2O7 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[[2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C24H24N2O7/c1-14-17-8-9-19(32-13-21(28)25-11-20(27)26-12-22(29)30)15(2)23(17)33-24(31)18(14)10-16-6-4-3-5-7-16/h3-9H,10-13H2,1-2H3,(H,25,28)(H,26,27)(H,29,30) |
InChI Key |
BAOJBTRCRJYECL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves multiple stepsThe final step involves the coupling of the chromen-2-one derivative with glycylglycine under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromen-2-one core or the benzyl group.
Substitution: Substitution reactions can occur at various positions on the chromen-2-one core or the benzyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, leading to its biological effects. The benzyl and dimethyl groups may enhance its binding affinity and specificity, while the glycylglycine moiety could influence its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Coumarin Core
a) N-{[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
- Structural Difference : Replaces the benzyl group with a hexyl chain at position 3.
- Impact: Lipophilicity: The hexyl group increases hydrophobicity (logP ~2.5 vs. Stereoelectronic Effects: The aliphatic hexyl chain lacks aromatic π-π interactions, which may reduce binding affinity to aromatic-rich targets (e.g., enzymes or receptors) compared to the benzyl analog.
b) (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
- Structural Difference : Substitutes the glycylglycine moiety with a nitrobenzylidene hydrazide group.
- Impact :
- Solubility : Hydrazide derivatives (e.g., 2k) exhibit lower aqueous solubility (<0.1 mg/mL) compared to the glycylglycine conjugate (>1 mg/mL) due to reduced hydrogen-bonding capacity .
- Stability : Hydrazides are prone to hydrolysis under acidic conditions, whereas the amide bonds in glycylglycine are more stable, enhancing metabolic resistance .
Functional Group Modifications
a) 2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
- Structural Difference : Lacks the glycylglycine conjugate, terminating in a carboxylic acid.
- Impact :
- Ionization : The carboxylic acid (pKa ~4.5) confers pH-dependent solubility, while the glycylglycine amide (pKa ~8.5 for terminal amine) enhances solubility across physiological pH ranges .
- Bioactivity : The dipeptide may facilitate active transport via peptide transporters (e.g., PEPT1), improving oral bioavailability compared to the acid precursor .
b) (Z)-2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N-(5-nitro-2-oxoindolin-3-ylidine)acetamide
- Structural Difference: Incorporates a nitroindolinone group instead of glycylglycine.
- Spectroscopic Properties: The nitro group absorbs strongly at ~400 nm, whereas the glycylglycine conjugate exhibits UV absorption primarily from the coumarin core (~320 nm) .
Physicochemical and Spectral Comparison
Table 1: Key Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
